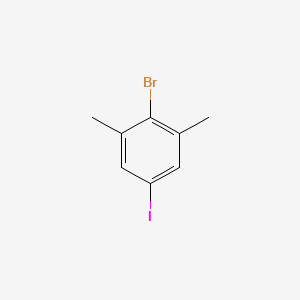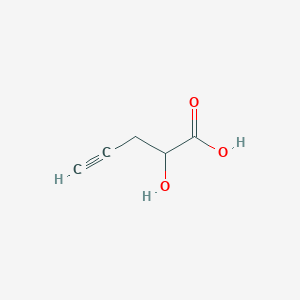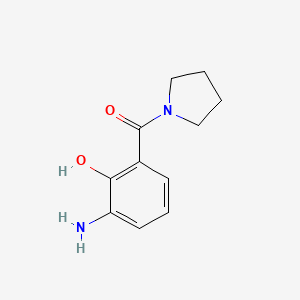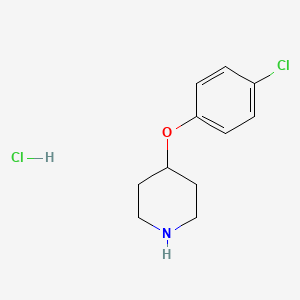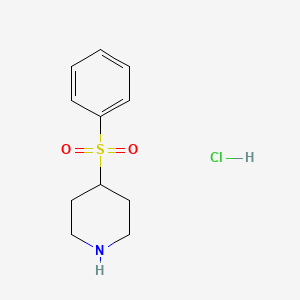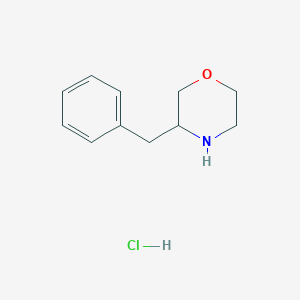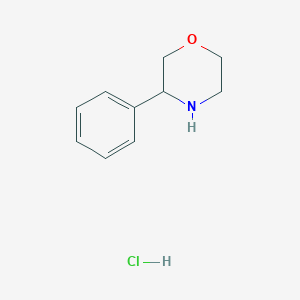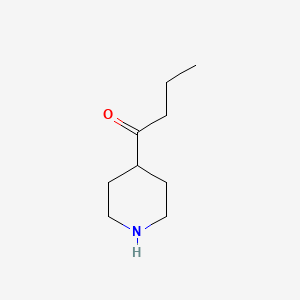
1-Piperidin-4-ilbutan-1-ona
Descripción general
Descripción
1-Piperidin-4-ylbutan-1-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Aplicaciones Científicas De Investigación
1-Piperidin-4-ylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 1-piperidin-4-ylbutan-1-one, have been found to exhibit various biological activities .
Mode of Action
Piperidin-4-one derivatives have been reported to exhibit antimicrobial activity . The mechanism of action of these compounds could involve interactions with bacterial cell walls or proteins, leading to disruption of essential cellular processes.
Biochemical Pathways
Piperidine derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its bioavailability .
Result of Action
Piperidin-4-one derivatives have been reported to exhibit antimicrobial activity, suggesting that they may have effects on microbial cells .
Action Environment
It is known that environmental factors can influence the action of many compounds, potentially through effects on their stability, bioavailability, or interactions with targets .
Análisis Bioquímico
Biochemical Properties
1-Piperidin-4-ylbutan-1-one plays a crucial role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of piperidine derivatives, which exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties . The interactions of 1-Piperidin-4-ylbutan-1-one with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
1-Piperidin-4-ylbutan-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cells, particularly in cancer cell lines . The compound modulates cell signaling pathways by interacting with specific receptors and enzymes, leading to altered gene expression and metabolic activity. These effects are crucial in understanding the potential therapeutic applications of 1-Piperidin-4-ylbutan-1-one in treating various diseases.
Molecular Mechanism
The molecular mechanism of 1-Piperidin-4-ylbutan-1-one involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to either inhibition or activation of their functions . For example, 1-Piperidin-4-ylbutan-1-one can inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth. Additionally, it can activate other enzymes that promote cell differentiation and apoptosis. These binding interactions are critical in elucidating the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Piperidin-4-ylbutan-1-one change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that 1-Piperidin-4-ylbutan-1-one remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which are important considerations for its therapeutic use.
Dosage Effects in Animal Models
The effects of 1-Piperidin-4-ylbutan-1-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced tumor growth and enhanced cell differentiation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects are crucial in determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-Piperidin-4-ylbutan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. The effects on metabolic flux and metabolite levels are significant in understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-Piperidin-4-ylbutan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys. Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins, which play a crucial role in its therapeutic efficacy and potential side effects.
Subcellular Localization
1-Piperidin-4-ylbutan-1-one is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. Understanding the subcellular localization of 1-Piperidin-4-ylbutan-1-one is essential in elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Piperidin-4-ylbutan-1-one can be synthesized through several methods. One common method involves the reaction of 4-piperidone with butanone in the presence of a reducing agent . The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of 1-Piperidin-4-ylbutan-1-one often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidin-4-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Comparación Con Compuestos Similares
1-Piperidin-4-ylbutan-1-one can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone functional group.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 1-Piperidin-4-ylbutan-1-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis .
Propiedades
IUPAC Name |
1-piperidin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUMEVOEWHLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590957 | |
| Record name | 1-(Piperidin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3509-15-7 | |
| Record name | 1-(Piperidin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




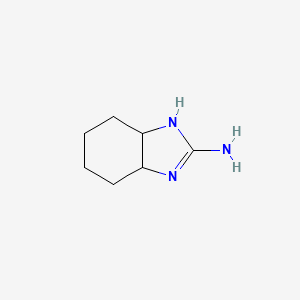
![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

